

An In-depth Technical Guide to (S)-Methyl azetidine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

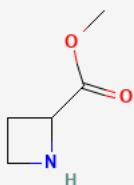
Compound of Interest

Compound Name: (S)-Methyl azetidine-2-carboxylate

Cat. No.: B3150850

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

(S)-Methyl azetidine-2-carboxylate is a chiral, non-proteinogenic amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained four-membered ring structure makes it a conformationally restricted analog of proline, a key amino acid in many biological processes. This unique structural feature allows for the modulation of peptide and protein structure, influencing their biological activity and metabolic stability. This guide provides a comprehensive overview of **(S)-Methyl azetidine-2-carboxylate**, including its chemical identity, structure, synthesis, and its emerging role in the development of novel therapeutics.

Chemical Identity and Structure

(S)-Methyl azetidine-2-carboxylate is the methyl ester of (S)-azetidine-2-carboxylic acid. The presence of the chiral center at the C2 position of the azetidine ring is crucial for its specific interactions with biological targets.

Chemical Structure:

Table 1: Chemical Identifiers for **(S)-Methyl azetidine-2-carboxylate**

Identifier	Value
CAS Number	69684-70-4
Molecular Formula	C ₅ H ₉ NO ₂
Molecular Weight	115.13 g/mol
IUPAC Name	methyl (2S)-azetidine-2-carboxylate
Synonyms	(S)-2-Azetidinecarboxylic acid methyl ester, Methyl (S)-azetidine-2-carboxylate

Physicochemical Properties

Experimentally determined physicochemical data for **(S)-Methyl azetidine-2-carboxylate** is not readily available in the public domain. However, predicted values provide useful estimates for its behavior in various chemical and biological systems.

Table 2: Predicted Physicochemical Properties of **(S)-Methyl azetidine-2-carboxylate**

Property	Predicted Value
Boiling Point	144.7 ± 33.0 °C
Density	1.100 ± 0.06 g/cm ³
pKa	9.08 ± 0.40

Synthesis and Experimental Protocols

The synthesis of **(S)-Methyl azetidine-2-carboxylate** typically involves the esterification of its parent amino acid, (S)-azetidine-2-carboxylic acid. While a specific detailed protocol for this final step is not widely published, a general and standard procedure for the esterification of an amino acid can be followed. The synthesis of the precursor, (S)-azetidine-2-carboxylic acid, has been well-documented.

Experimental Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid

A common route to enantiomerically pure (S)-azetidine-2-carboxylic acid involves the cyclization of a protected amino malonate followed by enzymatic resolution or the use of a chiral auxiliary. One efficient method utilizes (S)-(1'-methyl)benzylaminomalonate.[1][2]

Materials:

- Dimethyl (S)-(1'-methyl)benzylaminomalonate
- 1,2-dibromoethane
- Cesium carbonate (Cs_2CO_3)
- N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF.
- Add 1,2-dibromoethane (1.5 equivalents) and cesium carbonate (2 equivalents) to the solution.
- Stir the reaction mixture at room temperature until the formation of the four-membered azetidine ring is complete (monitoring by TLC or LC-MS is recommended).
- The resulting product, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, can then undergo selective dealkoxycarbonylation.[1][2]

- Further steps involving deprotection and purification yield the desired (S)-azetidine-2-carboxylic acid.

Experimental Protocol: Esterification to (S)-Methyl azetidine-2-carboxylate (General Procedure)

Materials:

- (S)-Azetidine-2-carboxylic acid
- Methanol (MeOH), anhydrous
- Thionyl chloride (SOCl₂) or another suitable esterification reagent
- Inert solvent (e.g., Dichloromethane)

Procedure:

- Suspend (S)-azetidine-2-carboxylic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension in an ice bath (0 °C).
- Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically monitored by TLC or LC-MS).
- Remove the solvent under reduced pressure.
- The crude product, **(S)-Methyl azetidine-2-carboxylate** hydrochloride, can be neutralized with a suitable base and extracted with an organic solvent.
- Purify the final product by column chromatography or distillation.

Characterization Data

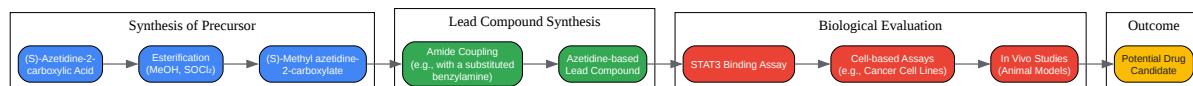
While specific experimental spectral data for **(S)-Methyl azetidine-2-carboxylate** is scarce, the expected NMR signals can be predicted based on its structure and data from similar compounds.

Expected ^1H NMR Spectral Data (in CDCl_3):

- ~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).
- ~4.0-4.2 ppm (t, 1H): Methine proton at the C2 position (-CH-COO).
- ~3.4-3.6 ppm (m, 2H): Methylene protons at the C4 position (-N-CH₂-).
- ~2.3-2.5 ppm (m, 2H): Methylene protons at the C3 position (-CH₂-CH-).
- A broad singlet corresponding to the amine proton (-NH-) may also be observed, with its chemical shift being concentration and solvent dependent.

Expected ^{13}C NMR Spectral Data (in CDCl_3):

- ~173-175 ppm: Carbonyl carbon of the ester (-COO-).
- ~58-60 ppm: Methine carbon at the C2 position (-CH-COO).
- ~52-54 ppm: Methyl carbon of the ester (-OCH₃).
- ~45-47 ppm: Methylene carbon at the C4 position (-N-CH₂-).
- ~25-27 ppm: Methylene carbon at the C3 position (-CH₂-CH-).


Applications in Drug Development and Research

As a conformationally constrained proline analog, (S)-azetidine-2-carboxylic acid and its derivatives are of significant interest in drug design. The incorporation of this moiety into peptide-based drugs can enhance their resistance to enzymatic degradation and improve their pharmacokinetic properties.

One notable application is in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. The azetidine ring can

serve as a rigid scaffold to orient functional groups for optimal binding to the target protein.

Below is a conceptual workflow illustrating the role of **(S)-Methyl azetidine-2-carboxylate** as a starting material in the synthesis of a potential STAT3 inhibitor.

[Click to download full resolution via product page](#)

Caption: Workflow for the development of a STAT3 inhibitor.

Conclusion

(S)-Methyl azetidine-2-carboxylate is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its rigid azetidine core provides a unique scaffold for the design of conformationally constrained peptide mimetics and small molecule inhibitors. Further research into the synthesis, characterization, and application of this compound is likely to yield novel drug candidates with improved efficacy and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-Methyl azetidine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3150850#s-methyl-azetidine-2-carboxylate-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com